molecular formula C20H17IN2O5 B312949 4-({4-[(1-ethyl-2,5-dioxo-4-imidazolidinylidene)methyl]-2-iodophenoxy}methyl)benzoic acid

4-({4-[(1-ethyl-2,5-dioxo-4-imidazolidinylidene)methyl]-2-iodophenoxy}methyl)benzoic acid

Cat. No.: B312949
M. Wt: 492.3 g/mol
InChI Key: KQGWVYRXAQEKEX-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({4-[(1-ethyl-2,5-dioxo-4-imidazolidinylidene)methyl]-2-iodophenoxy}methyl)benzoic acid is a complex organic compound characterized by its unique structure, which includes an imidazolidinylidene group, an iodophenoxy group, and a benzoic acid moiety

Preparation Methods

The synthesis of 4-({4-[(1-ethyl-2,5-dioxo-4-imidazolidinylidene)methyl]-2-iodophenoxy}methyl)benzoic acid typically involves multiple steps. One common method includes the condensation of benzoic acid derivatives with imidazolidinylidene intermediates under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include KMnO4 for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-({4-[(1-ethyl-2,5-dioxo-4-imidazolidinylidene)methyl]-2-iodophenoxy}methyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazolidinylidene group can form stable complexes with metal ions, influencing various biochemical pathways . The iodophenoxy group may participate in halogen bonding, affecting molecular recognition and binding .

Comparison with Similar Compounds

Similar compounds include other benzoic acid derivatives and imidazolidinylidene-containing molecules. Compared to these, 4-({4-[(1-ethyl-2,5-dioxo-4-imidazolidinylidene)methyl]-2-iodophenoxy}methyl)benzoic acid is unique due to the presence of both the iodophenoxy and imidazolidinylidene groups, which confer distinct chemical and biological properties . Similar compounds include:

This compound’s unique combination of functional groups makes it a valuable subject for further research and development in various scientific fields.

Properties

Molecular Formula

C20H17IN2O5

Molecular Weight

492.3 g/mol

IUPAC Name

4-[[4-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-2-iodophenoxy]methyl]benzoic acid

InChI

InChI=1S/C20H17IN2O5/c1-2-23-18(24)16(22-20(23)27)10-13-5-8-17(15(21)9-13)28-11-12-3-6-14(7-4-12)19(25)26/h3-10H,2,11H2,1H3,(H,22,27)(H,25,26)/b16-10+

InChI Key

KQGWVYRXAQEKEX-MHWRWJLKSA-N

SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)C(=O)O)I)NC1=O

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC3=CC=C(C=C3)C(=O)O)I)/NC1=O

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)C(=O)O)I)NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.